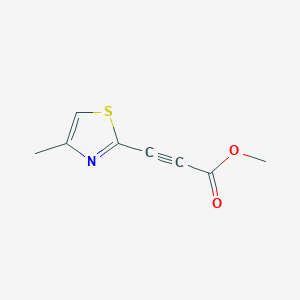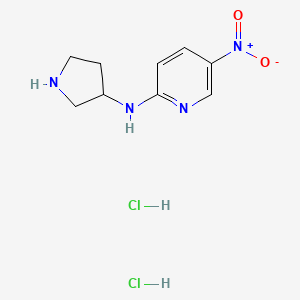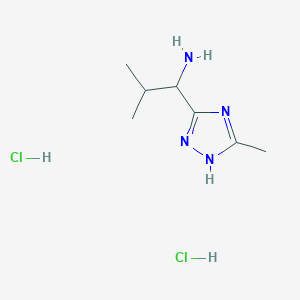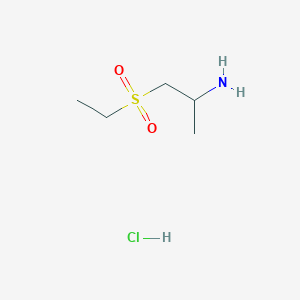
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide
Descripción general
Descripción
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has been synthesized using several methods.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Novel compounds involving pyridazine derivatives, including those similar to N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide, were synthesized and characterized. These compounds were analyzed for their structural properties through elemental and spectral analyses (Gaby et al., 2003).
Chemical Reactions and Interactions
- Research on the ring-opening reactions of related compounds with cyclic secondary amines, including piperidine, demonstrated complex chemical behaviors and outcomes. These findings have implications for the synthesis and applications of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide (Šafár̆ et al., 2000).
Molecular Conformation and Bonding
- A study explored the protonation sites and hydrogen bonding in mono-hydrobromide salts of related compounds. This research offers insights into the molecular structure and interaction of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide (Böck et al., 2021).
Pharmaceutical Applications
- Some derivatives of pyridazine, similar to the compound , have been evaluated for potential pharmaceutical applications, such as antihistaminic activity and eosinophil infiltration inhibition (Gyoten et al., 2003).
Material Science and Corrosion Inhibition
- Pyridazine derivatives have been investigated for their potential in material science, particularly in the corrosion inhibition of mild steel. This suggests possible applications for N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in protective coatings or industrial processes (Olasunkanmi et al., 2018).
Catalysis and Synthesis
- The compound has been implicated in research on catalysis and synthesis, particularly in iron-catalyzed reactions involving cyclic amines. This research could inform the use of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in catalytic processes (Wei et al., 2020).
Optical Properties
- Studies have also focused on the optical properties of related compounds, particularly in relation to their structure and environmental responsiveness. Such research could be relevant to the use of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in optical applications or sensors (Palion-Gazda et al., 2019).
Propiedades
IUPAC Name |
N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.BrH/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10;/h3-4,10,12H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNIVXZUMPOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)C2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)


![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)





![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)



